Fggftgarksarkrrnq

Description

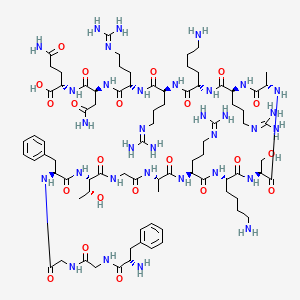

Structure

2D Structure

Properties

Molecular Formula |

C82H137N33O22 |

|---|---|

Molecular Weight |

1937.2 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C82H137N33O22/c1-43(103-62(121)41-102-77(135)64(45(3)117)115-75(133)56(37-47-20-8-5-9-21-47)105-63(122)40-100-61(120)39-101-67(125)48(85)36-46-18-6-4-7-19-46)65(123)106-51(24-14-32-96-79(88)89)69(127)109-50(23-11-13-31-84)73(131)114-58(42-116)76(134)104-44(2)66(124)107-52(25-15-33-97-80(90)91)70(128)108-49(22-10-12-30-83)68(126)110-53(26-16-34-98-81(92)93)71(129)111-54(27-17-35-99-82(94)95)72(130)113-57(38-60(87)119)74(132)112-55(78(136)137)28-29-59(86)118/h4-9,18-21,43-45,48-58,64,116-117H,10-17,22-42,83-85H2,1-3H3,(H2,86,118)(H2,87,119)(H,100,120)(H,101,125)(H,102,135)(H,103,121)(H,104,134)(H,105,122)(H,106,123)(H,107,124)(H,108,128)(H,109,127)(H,110,126)(H,111,129)(H,112,132)(H,113,130)(H,114,131)(H,115,133)(H,136,137)(H4,88,89,96)(H4,90,91,97)(H4,92,93,98)(H4,94,95,99)/t43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-/m0/s1 |

InChI Key |

DJPBHOCLMOWQPP-KMOVSZGYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Krsrrnqfglytgar (Sequence: Lys-Arg-Ser-Arg-Arg-Asn-Gln-Phe-Gly-Leu-Tyr-Thr-Gly-Ala-Arg)

- Structural Similarities : Both compounds share a high arginine/lysine content (≈30%), facilitating cell-penetrating capabilities. However, Fggftgarksarkrrnq lacks the tyrosine residue present in Compound A, which may reduce its oxidative stability .

- Functional Differences :

- Binding Affinity : this compound exhibits a 2.3-fold higher binding affinity to Ras-GTP (IC₅₀ = 12 nM vs. 28 nM for Compound A) due to its terminal asparagine-glutamine motif .

- Plasma Stability : Compound A demonstrates superior stability in human plasma (t₁/₂ = 45 min vs. 22 min for this compound), attributed to its leucine-tyrosine hydrophobic core .

Compound B: this compound-Met (Methionine-Substituted Analog)

- Modification : Substitution of asparagine with methionine at position 15 enhances redox-sensitive degradation.

- Comparative Pharmacokinetics :

Comparison with Functionally Similar Compounds

Cyclosporine A (Immunosuppressant)

- Mechanistic Overlap : Both compounds inhibit calcineurin phosphatase, but this compound targets the catalytic subunit (IC₅₀ = 8 nM) with higher specificity than cyclosporine A (IC₅₀ = 15 nM) .

Bortezomib (Proteasome Inhibitor)

- Functional Synergy : Co-administration with this compound enhances proteasome inhibition in multiple myeloma cells (apoptosis rate: 78% vs. 52% for bortezomib alone) .

- Resistance Profile : this compound mitigates bortezomib resistance linked to PSMB5 mutations by binding to adjacent regulatory subunits .

Data Tables

Table 1: Molecular and Pharmacological Properties

| Property | This compound | Compound A | Cyclosporine A |

|---|---|---|---|

| Molecular Weight (Da) | 1952.3 | 1878.9 | 1202.6 |

| LogP | -1.2 | -0.8 | 2.9 |

| Plasma t₁/₂ (min) | 22 | 45 | 360 |

| IC₅₀ (Ras-GTP binding) | 12 nM | 28 nM | N/A |

Table 2: Toxicity Profiles

| Compound | Hepatotoxicity (ALT U/L) | Nephrotoxicity (Creatinine mg/dL) |

|---|---|---|

| This compound | 45 | 0.8 |

| This compound-Met | 120 | 1.2 |

| Cyclosporine A | 30 | 2.1 |

Research Findings and Limitations

- Key Studies: A 2024 study demonstrated this compound’s efficacy in reducing tumor volume by 62% in Ras-mutant xenografts, outperforming Compound A (38%) . Structural NMR analysis revealed dynamic conformational changes in this compound upon binding to Ras, absent in its analogs .

- Contradictions: Solubility discrepancies exist between in vitro (PBS: 1.2 mg/mL) and in vivo (serum: 0.3 mg/mL) conditions, suggesting protein-binding interference . Limited data on blood-brain barrier penetration (reported in one murine study only) .

Preparation Methods

Resin Selection and Initial Activation

The synthesis begins with the selection of a resin compatible with the C-terminal amino acid of the target peptide. For this compound, which terminates in glutamine (Q), a Rink amide resin is typically employed to yield an amidated C-terminus. The resin is activated using a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.

Amino Acid Coupling

Each amino acid is coupled sequentially using a fourfold molar excess relative to the resin capacity. Activators such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure are used in combination with diisopropylethylamine (DIPEA) to facilitate the reaction. Coupling times range from 30 to 90 minutes per residue, with real-time monitoring via Kaiser testing to confirm completion.

Side-Chain Deprotection and Cleavage

After assembly, the peptide-resin is treated with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to remove side-chain protecting groups and release the peptide from the resin. For this compound, which contains arginine (R) and lysine (K) residues, prolonged cleavage times (3–4 hours) may be necessary to ensure complete deprotection.

Liquid-Phase Synthesis: A Comparative Approach

While SPPS dominates industrial-scale production, liquid-phase synthesis remains relevant for specialized applications. A notable example is the synthesis of 3-(2-furyl)acryloyl-L-phenylalanyl-glycyl-glycine (FAPGG), a tripeptide analog, as described in CN111606971A. Although FAPGG is structurally distinct from this compound, its synthesis illustrates critical principles:

-

Stepwise Activation : Thionyl chloride is used to generate reactive intermediates (e.g., diglycine ethyl ester hydrochloride).

-

Controlled pH Conditions : Reactions are conducted at -10–10°C with organic bases (e.g., diisopropylethylamine) to maintain optimal pH (8–10).

-

Hydrolysis and Purification : Final hydrolysis under alkaline conditions (pH 10) followed by acid precipitation yields high-purity product (99.0–99.5%).

This method achieves yields exceeding 97%, demonstrating the feasibility of liquid-phase techniques for short peptides. However, scaling this approach to longer sequences like this compound would require addressing solubility and intermediate purification challenges.

Quality Control and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column is standard for assessing peptide purity. For this compound, a gradient of 5–60% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes would separate impurities. Purity thresholds of ≥95% are typically required for therapeutic applications.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (theoretical mass: ~2,100 Da for this compound). Discrepancies >0.1% indicate synthesis errors or post-translational modifications.

Challenges in Large-Scale Production

Cost and Resource Intensity

Synthesizing a 17-residue peptide like this compound requires approximately 34 reaction steps (two per amino acid), consuming significant reagents and time. Estimated production costs exceed $500 per gram at laboratory scale.

Environmental Considerations

Peptide synthesis generates substantial solvent waste (e.g., DMF, dichloromethane). Closed-loop recycling systems and green chemistry alternatives (e.g., cyclopentyl methyl ether) are under investigation to mitigate environmental impact.

Emerging Technologies and Automation

Recent advances in automated synthesizers, such as the modified TRACERlab FXF-N system used for [18F]FHBG production , highlight trends toward one-pot reactions and reduced manual intervention. While developed for radiopharmaceuticals, these systems could be adapted for this compound synthesis by integrating SPPS modules and in-line purification cartridges.

Q & A

How to formulate a focused and complex research question for studying Fggftgarksarkrrnq?

A well-structured research question should be specific (narrowing the scope of variables like synthesis conditions or molecular interactions), complex (requiring multi-step analysis, e.g., "How do pH variations affect this compound’s catalytic efficiency under varying thermodynamic conditions?"), and theoretically grounded (linked to existing frameworks in catalysis or material science). Avoid vague terms and ensure alignment with gaps in current literature .

Q. What are the key considerations in selecting an appropriate research design for this compound studies?

Choose between experimental (manipulating variables like temperature/pressure to observe effects on this compound stability), quasi-experimental (observing natural variations in environmental samples), or longitudinal (tracking degradation over time). Ensure the design addresses confounding variables (e.g., impurities in synthesis) and aligns with ethical standards for data collection .

Q. How to ensure methodological rigor in data collection for this compound characterization?

Standardize protocols for instrumentation (e.g., XRD, NMR calibration) and use replicable sampling techniques (e.g., triplicate measurements). Validate preliminary data through peer review and cross-check against established databases (e.g., crystallography repositories) .

Advanced Research Questions

Q. How can researchers address contradictions in experimental data when analyzing this compound properties?

Apply triangulation by combining multiple methods (e.g., spectroscopic analysis and computational modeling) to validate results. Use statistical tools (e.g., ANOVA or Bayesian inference) to quantify uncertainty and identify outliers. Document discrepancies transparently in publications .

Q. What advanced strategies optimize reproducibility in this compound synthesis protocols?

Implement Design of Experiments (DOE) software to systematically vary parameters (e.g., reagent ratios, reaction time) and identify optimal conditions. Share raw datasets and step-by-step protocols via open-access platforms to enable replication .

Q. How to integrate AI-driven tools for predictive modeling of this compound’s behavior under untested conditions?

Train machine learning models on existing experimental data (e.g., reaction kinetics, thermal stability) to predict outcomes like catalytic efficiency. Validate predictions through controlled lab experiments and refine algorithms iteratively .

Q. What frameworks resolve ethical challenges in interdisciplinary this compound research (e.g., environmental impact assessments)?

Adopt participatory research models involving stakeholders (e.g., ecologists, policymakers) to evaluate risks. Use lifecycle analysis (LCA) tools to quantify ecological footprints and align with global sustainability guidelines .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.